molecular formula C7H17Cl2N3O3S B6221041 1-chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-ol hydrochloride CAS No. 2758005-10-4

1-chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-ol hydrochloride

Cat. No.: B6221041
CAS No.: 2758005-10-4
M. Wt: 294.2
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Description

1-chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-ol hydrochloride is a chemical compound that features a piperazine ring, a sulfonyl group, and a chlorinated propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-ol hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Substitution reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and reduction reactions: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a methylene group.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution reactions: Products include derivatives with different substituents replacing the chlorine atom.

    Oxidation and reduction reactions: Products include carbonyl or methylene derivatives, respectively.

    Hydrolysis: Products include the corresponding alcohol and hydrochloric acid.

Scientific Research Applications

1-chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-ol hydrochloride has several applications in scientific research:

    Medicinal chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Biological studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial applications: It is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-ol hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring can interact with various receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-chloro-3-[(piperazine-1-carbonyl)amino]propan-2-ol hydrochloride
  • 1-chloro-3-[(piperazine-1-sulfonyl)amino]butan-2-ol hydrochloride
  • 1-chloro-3-[(piperazine-1-sulfonyl)amino]propan-1-ol hydrochloride

Uniqueness

1-chloro-3-[(piperazine-1-sulfonyl)amino]propan-2-ol hydrochloride is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonyl group and the chlorinated propanol moiety allows for versatile chemical modifications and interactions with biological targets.

Properties

CAS No.

2758005-10-4

Molecular Formula

C7H17Cl2N3O3S

Molecular Weight

294.2

Purity

95

Origin of Product

United States

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